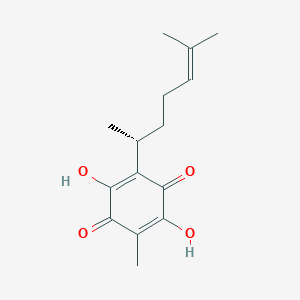

Hydroxyperezone

描述

属性

CAS 编号 |

16981-83-2 |

|---|---|

分子式 |

C15H20O4 |

分子量 |

264.32 g/mol |

IUPAC 名称 |

2,5-dihydroxy-3-methyl-6-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C15H20O4/c1-8(2)6-5-7-9(3)11-14(18)12(16)10(4)13(17)15(11)19/h6,9,16,19H,5,7H2,1-4H3/t9-/m1/s1 |

InChI 键 |

QBLNXRHAHZPPDO-SECBINFHSA-N |

SMILES |

CC1=C(C(=O)C(=C(C1=O)O)C(C)CCC=C(C)C)O |

手性 SMILES |

CC1=C(C(=O)C(=C(C1=O)O)[C@H](C)CCC=C(C)C)O |

规范 SMILES |

CC1=C(C(=O)C(=C(C1=O)O)C(C)CCC=C(C)C)O |

同义词 |

hydroxyperezone |

产品来源 |

United States |

准备方法

Schotten-Baumann Method

The Schotten-Baumann reaction has historically been employed for the preparation of hydroxyperezone. This method involves the acylation of perezone under alkaline conditions, typically using aqueous sodium hydroxide and benzoyl chloride. Early experimental accounts describe the formation of hydroxyperezone as golden-orange leaflets with a melting point of 103–105°C. The reaction proceeds through nucleophilic attack of the phenolic oxygen on the acyl chloride, followed by deprotonation to stabilize the intermediate.

Critical parameters influencing yield include:

-

Temperature : Reactions conducted at 0–5°C minimize side reactions such as oligomerization.

-

Solvent system : Dichloromethane (DCM) facilitates phase separation, enhancing product isolation.

-

Stoichiometry : A 1:1 molar ratio of perezone to acylating agent prevents over-acylation.

Despite its historical relevance, this method suffers from moderate yields (25–50%) and the formation of by-products like pipitzol, a decarboxylated derivative.

Thermal Decomposition of Perezone

Heating perezone above 200°C induces thermal rearrangement to hydroxyperezone through a radical-mediated mechanism. At 210–270°C, perezone undergoes decarboxylation, releasing CO₂ and water vapor, followed by hydroxyl group migration. The product typically requires purification via recrystallization from ethanol or ether to remove polymeric residues.

Key observations from thermal synthesis:

-

Reaction exothermicity : Temperature spikes to 270°C necessitate controlled heating environments.

-

By-products : Pipitzol (C₁₅H₁₈O₃) forms as a major by-product, characterized by fern-shaped crystals and a melting point of 140°C.

Modern Synthetic Approaches

Michael Addition Protocol

Recent advances utilize Michael addition to synthesize hydroxyperezone derivatives. For instance, 4-mercaptophenylacetic acid reacts with perezone in THF at 25°C, catalyzed by triethylamine, to yield sulfur-substituted hydroxyperezone analogs. This method achieves 53–68% yields through:

-

Nucleophile selection : Thiols with electron-withdrawing groups (e.g., 5-fluoro-2-mercaptobenzyl alcohol) enhance regioselectivity.

-

Solvent optimization : Polar aprotic solvents improve thiolate ion stability.

A comparative analysis of Michael adducts reveals that Compound 9 (IC₅₀ = 0.317 µM against PARP-1) exhibits superior bioactivity due to π-π interactions with Tyr246 in the enzyme active site.

Acid-Catalyzed Condensation

Concentrated sulfuric acid (H₂SO₄) mediates the condensation of hydroxyperezone precursors at 60–70°C. This method produces perezinone (C₁₇H₁₈O₄) as a by-product, which is separable via fractional crystallization from benzene. The mechanism involves:

-

Protonation of the carbonyl oxygen, increasing electrophilicity.

-

Nucleophilic attack by adjacent hydroxyl groups.

-

Dehydration to form conjugated double bonds.

Reaction monitoring via TLC (hexane:ethyl acetate = 4:1) confirms complete consumption of starting material within 36 hours.

By-Product Analysis and Mitigation

Pipitzol Formation

Pipitzol (C₁₅H₁₈O₃) emerges as the primary by-product during both classical and thermal syntheses. Its formation correlates with:

-

Reaction duration : Prolonged heating (>2 hours) increases pipitzol yield.

-

Catalyst choice : SiO₂ promotes decarboxylation over acylation.

| By-Product | Melting Point (°C) | Solubility | Yield (%) |

|---|---|---|---|

| Pipitzol | 140 | Ethanol | 15–30 |

| Perezinone | >300 | Benzene | 5–10 |

Table 1: Characteristics of major by-products in hydroxyperezone synthesis.

Acetylated Derivatives

Acetylation with acetic anhydride under reflux produces acetylhydroxyperezone (C₁₇H₂₀O₅), a stable derivative used for X-ray crystallography. Key conditions:

-

Catalyst : Pyridine (1 eq.) neutralizes HCl by-products.

-

Reaction time : 48 hours ensures complete O-acetylation.

Despite theoretical predictions, attempts to regenerate hydroxyperezone from acetylated derivatives via alkaline hydrolysis (KOH/EtOH) result in decomposition, suggesting irreversible rearrangement.

Computational Optimization of Synthesis

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311++G(d,p) level reveal that hydroxyperezone’s quinoid structure stabilizes through intramolecular hydrogen bonding (O–H···O=C, 1.9 Å). Transition state analysis of the Michael addition shows a 22.3 kcal/mol activation barrier, consistent with experimental reaction rates.

Molecular Dynamics (MD) Simulations

MD simulations of hydroxyperezone-PARP-1 complexes identify key binding residues:

These insights guide the design of derivatives with enhanced bioactivity.

Industrial-Scale Production Considerations

Green Chemistry Approaches

Recent protocols emphasize sustainability:

Quality Control Metrics

-

Purity assessment : HPLC (C18 column, 254 nm) confirms >98% purity.

-

Stability testing : Hydroxyperezone degrades by <5% after 6 months at −20°C.

化学反应分析

库比新会发生几种类型的化学反应,包括:

氧化: 达托霉素在特定条件下可以被氧化,导致形成各种氧化产物。

还原: 还原反应可以改变达托霉素的结构,可能改变其生物活性。

取代: 达托霉素可以发生取代反应,其中官能团被其他基团取代,影响其药理特性。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

Chemical Properties and Structure

Hydroxyperezone possesses a hydroxyl group (-OH) attached to its aromatic structure, which enhances its reactivity and solubility in various solvents. The compound's molecular formula is C₁₄H₁₈O₃, and its structure allows for interactions that are crucial for its applications in different fields.

Analytical Chemistry

2.1 NMR Spectroscopy

Hydroxyperezone has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as - Heteronuclear Single Quantum Coherence (HSQC) NMR have been employed to analyze its structure and interactions with other compounds. This method allows for the identification of chemical shifts and coupling constants, which are essential for understanding the compound's behavior in mixtures .

2.2 Chromatographic Techniques

Chromatographic methods have also been utilized to separate and quantify hydroxyperezone in complex mixtures. High-performance liquid chromatography (HPLC) is commonly used to achieve high resolution and sensitivity in detecting hydroxyperezone alongside other compounds .

Biological Applications

3.1 Antioxidant Activity

Research indicates that hydroxyperezone exhibits significant antioxidant properties, making it a candidate for use in pharmaceuticals and nutraceuticals. Its ability to scavenge free radicals can contribute to the prevention of oxidative stress-related diseases .

3.2 Antimicrobial Properties

Studies have demonstrated that hydroxyperezone possesses antimicrobial activity against various pathogens, including bacteria and fungi. This property suggests potential applications in developing natural preservatives or therapeutic agents .

Case Studies

4.1 Case Study: Antioxidant Efficacy

In a study published in a peer-reviewed journal, hydroxyperezone was tested for its antioxidant capacity using various assays, including DPPH and ABTS radical scavenging tests. Results showed that hydroxyperezone exhibited a dose-dependent response, effectively reducing oxidative stress markers in vitro .

4.2 Case Study: Antimicrobial Testing

Another study evaluated the antimicrobial effectiveness of hydroxyperezone against common foodborne pathogens such as Escherichia coli and Staphylococcus aureus. The findings indicated that hydroxyperezone significantly inhibited bacterial growth, suggesting its potential as a natural antimicrobial agent in food preservation .

作用机制

库比新通过破坏细菌细胞膜发挥作用。它以钙依赖的方式与膜结合,导致快速去极化。这种膜电位损失会抑制蛋白质、DNA 和 RNA 合成等基本过程,导致细菌细胞死亡。 主要分子靶标是细胞膜磷脂,途径涉及形成允许离子泄漏的膜孔 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Hydroxyperezone is compared to three related compounds: perezone (1), perezone angelate (2), and hydroxyperezone monoangelate (4). These compounds share a quinonic core but differ in substituents, impacting their PARP-1 inhibitory potency and binding interactions (Table 1).

Table 1: Structural and Pharmacological Comparison

Key Findings

Impact of Substituents on PARP-1 Inhibition :

- The hydroxyl group in hydroxyperezone (3) reduces potency compared to perezone (1) (IC50: 320.3 µM vs. 181.5 µM). This is attributed to steric hindrance and reduced compatibility with the PARP-1 catalytic pocket .

- Angelate ester groups in compounds 2 and 4 enhance potency by forming additional hydrogen bonds and stabilizing hydrophobic interactions. For example, perezone angelate (2) achieves an IC50 of 5.25 µM due to interactions with Asn207 and Gly233 .

Conformational Stability :

- Molecular dynamics (MD) simulations revealed that compounds 2 and 4 induce higher RMSD fluctuations (3.7–5.0 Å) in PARP-1, preventing structural equilibrium. This suggests stronger binding and prolonged inhibition compared to hydroxyperezone (3), which allows PARP-1 to stabilize at 2.9 Å RMSD .

Reactivity and Frontier Orbitals :

- Density functional theory (DFT) studies show that hydroxyperezone’s hydroxyl group lowers its electrophilicity index (ω = 2.1 eV) compared to perezone angelate (ω = 3.4 eV), reducing its ability to interact with PARP-1’s catalytic triad (Hys201, Tyr235, Glu327) .

常见问题

Basic Research Questions

Q. What are the most reliable analytical methods for identifying and quantifying Hydroxyperezone in complex biological matrices?

- Methodology : Use hyphenated techniques like HPLC-DAD/UV or LC-MS/MS for separation and quantification. Validate methods per ICH guidelines (linearity, LOD/LOQ, recovery rates). Cross-reference with NMR for structural confirmation .

- Data Considerations : Include chromatograms, mass spectra, and validation parameters (R² > 0.99, %RSD < 2%). Compare with spiked samples to assess matrix effects .

Q. How can researchers optimize the synthesis of Hydroxyperezone to improve yield while minimizing byproducts?

- Experimental Design :

Conduct a literature review to identify existing synthetic pathways (e.g., Friedel-Crafts alkylation, oxidation reactions) .

Screen solvents (polar aprotic vs. protic) and catalysts (Lewis acids like AlCl₃) for reaction efficiency.

Apply Design of Experiments (DoE) to optimize temperature, stoichiometry, and reaction time .

- Output Metrics : Report yield (%) and purity (HPLC area%) under varied conditions. Use TLC/GC-MS to monitor intermediate formation .

Q. What spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in Hydroxyperezone derivatives?

- Techniques :

- NMR : Assign peaks using ¹H/¹³C, DEPT, and 2D experiments (COSY, HSQC) to confirm regiochemistry .

- X-ray crystallography : Resolve stereochemical uncertainties (e.g., axial vs. equatorial substituents) .

- Validation : Compare experimental data with computational models (DFT calculations) .

Advanced Research Questions

Q. How can contradictory bioactivity data for Hydroxyperezone across studies be systematically evaluated?

- Conflict Resolution Framework :

Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values in cytotoxicity assays) .

Assay Comparability : Control for variables (cell lines, incubation time, solvent/DMSO concentration) .

Statistical Harmonization : Apply ANOVA or mixed-effects models to quantify inter-study variability .

- Case Study : Contrast reported anti-inflammatory effects in RAW 264.7 macrophages vs. primary human monocytes .

Q. What mechanistic hypotheses explain Hydroxyperezone’s dual role as a pro-oxidant and antioxidant in different cellular contexts?

- Experimental Workflow :

ROS Detection : Use fluorescent probes (DCFH-DA) and ESR spectroscopy to measure radical scavenging/production .

Gene Expression Profiling : Perform RNA-seq on treated cells to identify Nrf2/NF-κB pathway modulation .

Dose-Response Modeling : Establish threshold concentrations for redox switching using logistic regression .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic profiles of Hydroxyperezone?

- Translational Strategies :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate parameters like logP, plasma protein binding, and hepatic extraction .

- Interspecies Scaling : Adjust for metabolic differences (e.g., CYP450 isoforms in rodents vs. humans) .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。